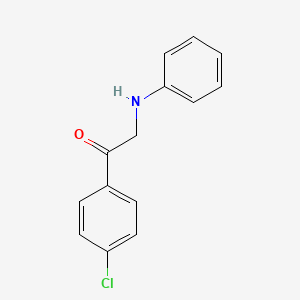

1-(4-chlorophenyl)-2-(phenylamino)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZBSSAMVSJMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361753 | |

| Record name | STK253511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35755-43-2 | |

| Record name | STK253511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 1 4 Chlorophenyl 2 Phenylamino Ethanone

Ultraviolet-Visible (UV-Vis) Spectroscopy for electronic transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present. shu.ac.uk

For an α-aminoketone like 1-(4-chlorophenyl)-2-(phenylamino)ethanone, the principal electronic transitions expected would involve the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to anti-bonding pi (π*) orbitals. elte.hulibretexts.org The key chromophores—parts of the molecule that absorb light—are the carbonyl group (C=O) and the aromatic phenyl and chlorophenyl rings.

Two primary types of transitions are anticipated for this molecule:

π → π transitions:* These are typically high-energy, high-intensity absorptions associated with the conjugated π-systems of the aromatic rings and the carbonyl group. libretexts.org

n → π transitions:* These transitions involve promoting a non-bonding electron from the lone pair on the carbonyl oxygen or the nitrogen atom to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity compared to π → π* transitions. masterorganicchemistry.com

For simple, non-conjugated ketones, the weak n → π* transition often appears around 270–300 nm. masterorganicchemistry.com In a related, more conjugated system, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, a strong absorption band is observed at approximately 417 nm in an acetonitrile (B52724) solvent, which is attributed to intramolecular charge transfer. nih.gov While this provides context, the exact λmax values for this compound are not available in the reviewed literature.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Expected Intensity | Specific Data |

| π → π | Phenyl ring, Chlorophenyl ring, C=O | Shorter Wavelength (UV) | High | Not Available |

| n → π | Carbonyl (C=O), Amino (N-H) | Longer Wavelength (UV) | Low | Not Available |

X-ray Crystallography for definitive three-dimensional structural analysis

Determination of bond lengths, bond angles, and dihedral angles

Interactive Data Table: Illustrative Bond Parameters from Related Structures

| Parameter | Atoms Involved | Typical Value (Å or °) | Source Compound | Note |

| Bond Length | C=O | ~1.21 - 1.23 Å | General Ketones | Expected value for a ketone carbonyl. |

| Bond Length | C-N | ~1.47 Å | General Amines | Expected for a single bond between sp3 carbon and sp2 nitrogen. |

| Bond Length | C-Cl | ~1.74 Å | Chlorobenzene derivatives | Typical aromatic carbon-chlorine bond length. |

| Dihedral Angle | Phenyl/Phenyl | Varies | 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone (74.14°) | This angle is highly dependent on crystal packing forces. nih.gov |

Analysis of crystal packing and intermolecular interactions (e.g., hydrogen bonding)

The stability of a crystal lattice is determined by the network of intermolecular interactions between adjacent molecules. These non-covalent forces include hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.gov In the structure of this compound, the N-H group is a potential hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Analysis of related structures reveals the importance of these interactions. For example, in the crystal structure of 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone, weak C—H⋯O hydrogen bonds and aromatic π–π stacking interactions (with a centroid–centroid distance of 3.744 Å) are crucial for the crystal packing. nih.gov Hirshfeld surface analysis is often used to visualize and quantify these intermolecular contacts. nih.gov A similar analysis for the title compound would reveal how the molecules arrange themselves in the solid state, but this information is contingent on obtaining a crystal structure.

Electron Paramagnetic Resonance (EPR) studies (if applicable to radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. researchgate.net

In its ground state, this compound is a closed-shell molecule with all electrons paired. Therefore, it is EPR-silent and this technique is not applicable for its direct study.

However, EPR could be employed if the molecule were converted into a radical species. For instance, reduction of the molecule could form a radical anion, or oxidation could form a radical cation. Studies have shown that α-aminoalkyl radicals can be generated and studied by EPR. researchgate.net Furthermore, EPR spectroscopy has been successfully used to investigate the radical anions formed from the reduction of N-quinonyl amino acids. nih.gov Should this compound be involved in such redox processes or form a complex with a paramagnetic metal, EPR would be a valuable tool for characterizing the resulting species. No such studies have been reported in the literature for this specific compound.

Computational and Theoretical Investigations of 1 4 Chlorophenyl 2 Phenylamino Ethanone

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental tools for investigating the properties of molecular systems. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing insights into molecular structure, reactivity, and spectroscopic properties. nih.gov HF theory approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation. DFT, a more common and often more accurate method, calculates the electron density of a system to determine its energy and other properties, incorporating electron correlation through various exchange-correlation functionals like B3LYP. niscpr.res.innih.gov For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is a widely used extension. nih.gov These computational techniques allow for a detailed theoretical characterization of molecules like 1-(4-chlorophenyl)-2-(phenylamino)ethanone.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Methods such as DFT with a basis set like 6-31G(d,p) or higher are typically used to perform these optimizations. krishisanskriti.org

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around its single bonds. The flexible bonds in the ethanone (B97240) and amino linker of this compound allow for various conformers with different energies. By calculating the energy of each conformation, researchers can identify the most stable conformer and understand the energy barriers between different spatial arrangements. This information is crucial for understanding the molecule's structural dynamics and how its shape influences its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table presents hypothetical data to illustrate the typical output of a geometry optimization calculation. Actual values would be determined from specific DFT or HF calculations.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | C=O | 1.21 Å |

| C-N | 1.38 Å | |

| C-Cl | 1.75 Å | |

| Bond Angles ( °) | O=C-C | 120.5° |

| C-N-C (phenyl) | 125.0° | |

| Dihedral Angles (°) | Cl-C(aryl)-C(aryl)-C(carbonyl) | 180.0° |

| C(carbonyl)-C-N-C(aryl) | 95.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krdresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdwuxibiology.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can map the distribution of electron density for these orbitals. This mapping would likely show the HOMO localized on the electron-rich phenylamino (B1219803) group, while the LUMO might be distributed over the electron-withdrawing chlorophenyl and ketone groups, indicating the pathway for intramolecular charge transfer upon electronic excitation. nih.gov

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

This table provides an example of frontier orbital energy data obtained from DFT calculations. The values are for illustrative purposes only.

| Parameter | Energy (eV) |

| EHOMO | -6.15 eV |

| ELUMO | -1.85 eV |

| Energy Gap (ΔE) | 4.30 eV |

Atomic charge distribution analysis provides an estimation of the partial charge on each atom within a molecule, offering insights into its polarity and electrostatic interactions. Mulliken population analysis is a common method for calculating these charges based on the molecular orbitals and their constituent atomic orbitals. uni-muenchen.dewikipedia.org It partitions the total electron population among the atoms, helping to identify electrophilic (positive) and nucleophilic (negative) sites. niscpr.res.in

In this compound, a Mulliken analysis would be expected to show negative charges on the electronegative oxygen, nitrogen, and chlorine atoms, while the hydrogen atoms would carry positive charges. The carbon atom of the carbonyl group would likely exhibit a significant positive charge, marking it as a primary site for nucleophilic attack. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.dewikipedia.org

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule in three-dimensional space. numberanalytics.com It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. sci-hub.stmdpi.com The MEP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. The region around the amine hydrogen would show a positive potential (blue), indicating its potential role as a hydrogen bond donor. The aromatic rings would display varying potentials based on their substituents. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. usc.edu A key feature of NBO analysis is its ability to quantify hyperconjugative interactions—the stabilizing delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. rsc.org

Molecules with significant charge separation and extended π-conjugation can exhibit Non-Linear Optical (NLO) properties, which are important for applications in optoelectronics and photonics. nih.govnih.gov Computational methods, particularly DFT, are used to predict these properties by calculating the molecule's response to an external electric field. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). krishisanskriti.orgresearchgate.net

A molecule like this compound possesses donor (phenylamino) and acceptor (chlorophenyl-ethanone) moieties, which could facilitate intramolecular charge transfer, a prerequisite for NLO activity. rsc.org Calculations of the hyperpolarizability (β) would quantify the molecule's potential as an NLO material. A large β value indicates a strong NLO response, suggesting the material could be effective for applications like frequency doubling of light. researchgate.net

Chemical Reactivity and Derivatization of 1 4 Chlorophenyl 2 Phenylamino Ethanone Core

Exploration of specific reaction pathways and intermediates

The synthesis and reactivity of the 1-(4-chlorophenyl)-2-(phenylamino)ethanone scaffold and its analogues are characterized by several distinct reaction pathways and the formation of key intermediates. The core structure is typically assembled through reactions that form the C-N or C-C bonds adjacent to the carbonyl group. For instance, a common route involves the reaction of an α-haloketone, such as 2-bromo-1-(4-chlorophenyl)-2-phenylethanone, with an amine like aniline (B41778). lookchem.com

Derivatization of related structures often proceeds through well-defined intermediates. A plausible reaction mechanism for the cyclization of a related aminoacetylenic ketone, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, illustrates a potential pathway for transformations of the ethanone (B97240) core. mdpi.com This process begins with the addition of a water molecule, leading to the formation of an enol intermediate (A) . This enol then rearranges into a 1,3-diketone (B) , which subsequently undergoes intramolecular cyclization via an attack of the amino group on the distal carbonyl. mdpi.com The resulting hydroxypyrrolidinone intermediate (C) then eliminates a water molecule to yield the final heterocyclic product. mdpi.com

Plausible Reaction Intermediates in a Related System

| Intermediate Type | Description | Reference |

|---|---|---|

| Enol (A) | Formed by the initial addition of water to an alkyne. | mdpi.com |

| 1,3-Diketone (B) | Generated via rearrangement of the enol intermediate. | mdpi.com |

The synthesis of open-chain analogues of Reissert compounds, which share structural similarities, involves the acylation of aminonitriles formed from the reaction of cyanohydrins with primary amines. lookchem.com These pathways highlight the step-wise construction and transformation of the core structure, where intermediates are pivotal for directing the reaction toward the desired products.

Synthesis of novel derivatives by modification of the ethanone backbone

Modification of the ethanone backbone of this compound is a key strategy for creating structural diversity. These modifications often involve reactions of the carbonyl group and the adjacent α-carbon, leading to the extension of the carbon chain or the formation of new ring systems integrated into the backbone.

One significant modification is the Claisen-Schmidt condensation, which is used to synthesize chalcones (α,β-unsaturated ketones) from acetophenone (B1666503) derivatives. researchgate.netresearchgate.net This reaction involves treating the ketone with an aromatic aldehyde in the presence of a base, effectively extending the ethanone backbone by three carbons and introducing a new aryl group. The resulting chalcone (B49325) derivatives can then serve as precursors for further cyclization reactions. researchgate.netresearchgate.net

Another powerful method for backbone modification is intramolecular cyclization. For example, a derivative of the core structure, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, undergoes base-catalyzed intramolecular cyclization to form 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com This transformation fundamentally alters the ethanone backbone into a new heterocyclic pyrrol-3-one system. mdpi.com

The interaction of related 1,5-diaryl-3-aminopent-4-yn-1-ones with arylhydrazines also modifies the core structure, leading to the formation of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. nih.gov These ketone derivatives act as synthetic equivalents of conjugated enynones, enabling the construction of acetylenic 2-pyrazolines. nih.gov

Introduction of diverse heterocyclic and aryl substituents

A primary focus of research on the this compound scaffold has been the introduction of a wide array of heterocyclic and aryl substituents. These modifications are typically achieved by leveraging the reactivity of the amine and ketone functionalities to build new ring systems or attach pre-formed moieties.

The synthesis of complex heterocyclic systems often starts with the core structure or a close analogue. For instance, reacting 2-amino-4-arylthiazoles with chloroacetyl chloride yields intermediates that can be cyclized with potassium thiocyanate (B1210189) to produce 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. mdpi.com Similarly, 1-aryl-2-mercapto-4-(phenyl/p-chlorophenyl)imidazoles can be condensed with monochloroacetic acid and subsequently cyclized to form mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-3-ones. nanobioletters.com

Direct substitution reactions also allow for the introduction of heterocycles. The reaction of 3-phenylisoquinoline-1-thiol with 2-bromo-1-(4-chlorophenyl)ethanone results in the formation of 1-(4-chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone, directly attaching a bulky isoquinoline (B145761) group to the α-carbon. nih.gov

The following table summarizes a selection of synthesized derivatives featuring diverse heterocyclic and aryl substituents.

Synthesized Derivatives with Heterocyclic and Aryl Substituents

| Derivative Class | Key Heterocycle/Aryl Group | Synthetic Precursors | Reference |

|---|---|---|---|

| Pyrrol-3-ones | Thiophen-2-yl | 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | mdpi.com |

| Imidazo[2,1-b]thiazol-3-ones | Imidazole, Thiazole (B1198619) | 1-Aryl-2-mercapto-4-(phenyl/p-chlorophenyl)imidazoles, Monochloroacetic acid | nanobioletters.com |

| Thiazolidin-4-ones | Thiazole, Thiazolidine | 2-Amino-4-arylthiazoles, Chloroacetyl chloride, Potassium thiocyanate | mdpi.com |

| Pyrazolines | Pyrazole | Azo-chalcone derivatives, Hydrazine (B178648) hydrate | researchgate.netresearchgate.net |

| Pyrazoles | Pyrazole, Morpholine | Rimonabant analogues | nih.gov |

| Thioethers | Isoquinoline | 3-Phenylisoquinoline-1-thiol, 2-bromo-1-(4-chlorophenyl)ethanone | nih.gov |

| Pyrimidines | Pyrimidine, Proline | 2-phenylamino-4-prolylpyrimidine derivatives | nih.gov |

| Quinazolines | Quinazoline, Thiourea | Aminoquinazoline, Thiophosgene, various amines | mdpi.com |

| Oxadiazoles/Thiadiazoles | Oxadiazole, Thiadiazole | Isoniazid, Substituted phenyl isothiocyanates | ptfarm.pl |

Investigation of synthetic transformations of functional groups within the compound

The functional groups within this compound—namely the ketone (C=O) and the secondary amine (N-H)—are prime targets for synthetic transformations to generate new derivatives. mit.eduorganic-synthesis.com

The secondary amine is readily acylated. For example, N-acylation of a related anilino-ester with propionyl chloride efficiently yields the corresponding anilido-ester. researchgate.net This transformation is a common strategy to introduce various acyl groups, altering the electronic and steric properties of the molecule.

The ketone group can undergo a variety of reactions. Condensation reactions, such as those with hydrazine derivatives to form pyrazolines or with thiourea, demonstrate the ketone's utility as a handle for building heterocyclic rings. researchgate.netresearchgate.netresearchgate.net The Vilsmeier-Haack reaction, which can be performed on related acetophenones, transforms the acetyl group into a β-chloroacrolein, providing a gateway to further heterocyclic synthesis, such as the formation of thienyl-ethanones. researchgate.net The Mannich reaction, involving formaldehyde (B43269) and a suitable amine, can introduce an aminomethyl group adjacent to the carbonyl, further functionalizing the core structure. researchgate.net Additionally, the ketone can be reduced to a secondary alcohol, a transformation that can be achieved with various reducing agents. This subsequent aminoalcohol can then undergo further reactions, such as glycosylation. researchgate.net

Examples of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Secondary Amine | N-Acylation | Propionyl chloride | N-Acyl derivative | researchgate.net |

| Ketone | Condensation | Hydrazine hydrate | Pyrazoline | researchgate.netresearchgate.net |

| Ketone | Vilsmeier-Haack | POCl₃, DMF | β-Chloroacrolein | researchgate.net |

| Ketone | Mannich Reaction | Formaldehyde, Amine | Mannich base | researchgate.net |

| Ketone | Reduction | e.g., NaBH₄ | Secondary alcohol | researchgate.net |

These transformations underscore the synthetic flexibility of the this compound core, allowing for systematic structural modifications at its key functional groups.

Biological Activity and Mechanistic Insights of 1 4 Chlorophenyl 2 Phenylamino Ethanone Derivatives: in Vitro Studies

In vitro antimicrobial activity

The antimicrobial potential of compounds derived from the 1-(4-chlorophenyl)-2-(phenylamino)ethanone scaffold has been investigated against a variety of pathogenic bacteria and fungi. These studies reveal that specific structural modifications can lead to significant potency against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.

Antibacterial spectrum and efficacy against bacterial strains

Derivatives incorporating different heterocyclic systems and functional groups have shown a broad spectrum of antibacterial activity. For instance, a series of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net Among these, a thiazolidin-4-one derivative (compound 4a in the study) demonstrated promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net Similarly, the synthesis of biphenyl (B1667301) derivatives, such as 1-Biphenyl-4-yl-2-(4-chloro-phenylamino)-ethanone, yielded compounds with notable activity against the Gram-negative bacterium E. coli. ajptonline.com

Further research into sulfonyl-containing derivatives showed that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative were active against Gram-positive strains, including Enterococcus faecium, Staphylococcus aureus ATCC 6538, and Bacillus subtilis ATCC 6683. nih.gov In another study, piperazine (B1678402) hybridized coumarin (B35378) indolylcyanoenones were developed, with the 4-chlorobenzyl derivative 11f exhibiting potent inhibition of Pseudomonas aeruginosa ATCC 27853 with a minimum inhibitory concentration (MIC) of 1 μg/mL, which was four times more effective than the reference drug norfloxacin. mdpi.com This class of compounds generally showed better activity against Gram-negative bacteria than Gram-positive strains. mdpi.com

The investigation of 1,4-naphthoquinone (B94277) derivatives also yielded promising antibacterial agents. These compounds were particularly effective against the cariogenic bacterium Streptococcus mutans. ukm.my

Table 1: In Vitro Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Thiazolidin-4-ones | 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one | B. subtilis, E. coli, S. aureus | Zone of Inhibition | Promising Activity | researchgate.net |

| Biphenyl Ethanones | 1-Biphenyl-4-yl-2-(4-chloro-phenylamino)-ethanone | E. coli | Zone of Inhibition | Maximum Activity among tested compounds | ajptonline.com |

| Sulfonyl Amino Acids | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | E. faecium | Zone of Inhibition | 15 mm | nih.gov |

| Coumarin Indolylcyanoenones | 4-chlorobenzyl derivative 11f | P. aeruginosa ATCC 27853 | MIC | 1 µg/mL | mdpi.com |

| 1,4-Naphthoquinones | 2-(prop-2-ynyloxy)naphthalene-1,4-dione | S. mutans | MIC | 1.56 µg/mL | ukm.my |

| 1,4-Naphthoquinones | 2-(prop-2-ynyloxy)naphthalene-1,4-dione | A. naeslundii | MIC | 3.125 µg/mL | ukm.my |

Antifungal spectrum and efficacy against fungal strains

The antifungal properties of these derivatives have also been a key area of investigation. Studies have shown that certain structural features can confer potent activity against human and plant pathogenic fungi. For example, in a series of synthesized biphenyl compounds, a p-nitro aniline (B41778) derivative showed the highest antifungal activity against Candida albicans when compared to a standard drug. ajptonline.com Similarly, thiazole (B1198619) derivatives have demonstrated efficacy; compound 3c (a Schiff base) and 4b (a thiazolidinone) from one study showed promising results against Aspergillus flavus, while compounds 3a and 4a were most effective against Aspergillus niger. researchgate.net

Research into 1,2,4-oxadiazole (B8745197) derivatives revealed that compounds 4f and 4q had significant antifungal activities against a range of plant pathogens, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Notably, compound 4f was more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com Furthermore, a new 1,3-oxazole derivative containing a phenyl group at the 5-position was found to be active against the C. albicans 393 yeast strain. nih.gov The development of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol also led to the identification of Sertaconazole, a potent antifungal agent. nih.gov

Table 2: In Vitro Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Biphenyl Ethanones | 1-Biphenyl-4-yl-2-(4-nitro-phenylamino)-ethanone | C. albicans | Zone of Inhibition | Maximum Activity among tested compounds | ajptonline.com |

| Thiazole Derivatives | Schiff base 3c / Thiazolidinone 4b | A. flavus | Zone of Inhibition | Promising Activity | researchgate.net |

| Thiazole Derivatives | Schiff base 3a / Thiazolidinone 4a | A. niger | Zone of Inhibition | Maximum Inhibition | researchgate.net |

| 1,2,4-Oxadiazoles | Compound 4f | C. capsica | EC₅₀ | 8.81 µg/mL | mdpi.com |

| 1,2,4-Oxadiazoles | Compound 4f | R. solani | EC₅₀ | 12.68 µg/mL | mdpi.com |

| 1,3-Oxazoles | 1,3-oxazole with 5-phenyl group | C. albicans 393 | Zone of Inhibition | 8 mm | nih.gov |

In vitro anticancer activity and cellular mechanisms

Derivatives based on the this compound structure have demonstrated significant potential as anticancer agents. In vitro studies against various human cancer cell lines have highlighted their antiproliferative effects and offered initial insights into their mechanisms of action.

A series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities. rsc.orgresearchgate.net Among them, compound 4u was identified as the most potent, exhibiting IC₅₀ values from 5.1 to 10.1 μM across a panel of four human cancer cell lines. rsc.orgresearchgate.net Further analysis revealed that this compound induces cellular apoptosis in MGC-803 gastric cancer cells through the activation of caspases-9 and -3. rsc.orgresearchgate.net

Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested for cytotoxicity. nih.gov These compounds were most selective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC₅₀ values in the range of 2.5–20.2 µM. nih.gov Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found they acted as potent cytotoxic agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Two hydroxylated biphenyl compounds, structurally related to curcumin, also showed potent, dose-dependent antiproliferative activity against five malignant melanoma cell lines, with IC₅₀ values of 1.7 µM and 2.0 µM, respectively, while showing no toxicity to normal fibroblasts. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.com

Table 3: In Vitro Anticancer Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Pyrazolidine-3,5-diones | Compound 4u | MGC-803, MCF-7, etc. | IC₅₀ | 5.1 - 10.1 µM | rsc.orgresearchgate.net |

| Pyrrolidin-2-one-hydrazones | N′-(5-chloro-benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | EC₅₀ | 2.5 µM | nih.gov |

| Phenylacetamides | Compound 2b (m-nitro) | PC3 (Prostate) | IC₅₀ | 52 µM | nih.gov |

| Phenylacetamides | Compound 2c (p-nitro) | MCF-7 (Breast) | IC₅₀ | 100 µM | nih.gov |

| Hydroxylated Biphenyls | Compound 11 | Melanoma Cells | IC₅₀ | 1.7 ± 0.5 µM | mdpi.com |

| Hydroxylated Biphenyls | Compound 12 | Melanoma Cells | IC₅₀ | 2.0 ± 0.7 µM | mdpi.com |

Inhibition of specific cellular targets (e.g., enzyme inhibition)

The biological activity of these compounds often stems from their ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation. For example, a series of mesoionic 1-aryl-4-(p-chlorophenyl)imidazo[2,1-b]thiazol-3-ones were found to inhibit both monoamine oxidase (MAO) and succinate (B1194679) dehydrogenase in vitro. nanobioletters.com At a concentration of 2x10⁻⁴ M, these compounds achieved 32-68% inhibition of MAO and 28-55% inhibition of succinate dehydrogenase. nanobioletters.com

In the context of cancer, deubiquitinating enzymes have become attractive therapeutic targets. A medicinal chemistry effort led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323, which potently inhibit the USP1/UAF1 deubiquitinase complex with nanomolar efficacy. nih.gov This inhibition correlates with increased monoubiquitinated PCNA levels and decreased survival in non-small cell lung cancer cells. nih.gov Another study investigated the inhibition of membrane-bound NADH dehydrogenase by analogs of 1-methyl-4-phenylpyridinium (MPP+), demonstrating that these cationic inhibitors are highly effective. nih.gov

Structure-Activity Relationship (SAR) studies for biological efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives. For antifungal 1,2,4-triazoles, SAR studies revealed that the presence of an electron-withdrawing group, such as a fluoro or chloro substituent at the para-position of a phenyl ring, resulted in good fungicidal activity. nih.gov Similarly, incorporating a trifluoromethyl group had a positive effect on increasing the antifungal potency of another series of triazole derivatives. nih.gov

In the development of anticancer agents, the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated clear SAR. nih.gov These efforts successfully improved the inhibitory potency into the nanomolar range. nih.gov For a series of anti-HBV quinolin-2(1H)-one derivatives, SAR exploration led to a promising compound that showed significantly enhanced inhibitory potency against hepatitis B surface antigen (HBsAg) and viral DNA replication. nih.gov The synthesis of pyrrol-3-one derivatives through intramolecular cyclization also highlights how structural modifications can be achieved to create pharmacologically promising heterocyclic compounds. mdpi.com

Mechanistic investigations of biological interactions at the molecular level

Understanding the molecular mechanisms behind the biological activity of these compounds is essential for their development as therapeutic agents. For the anticancer pyrazolidine-3,5-dione (B2422599) derivative 4u , mechanistic studies involving flow cytometry and western blot analysis showed that it induces early cellular apoptosis by activating the caspase-9/3 pathway. rsc.orgresearchgate.net Similarly, two hydroxylated biphenyl compounds were shown to induce apoptosis in melanoma cells, which was confirmed by annexin (B1180172) V and TUNEL assays, along with Western blot analysis showing caspase activation and PARP cleavage. mdpi.com

In the antibacterial realm, the 4-chlorobenzyl derivative 11f was found to exert its effect by compromising the outer membrane of P. aeruginosa, as demonstrated by an increase in fluorescence from the hydrophobic dye N-phenyl naphthylamine. mdpi.com Further investigation showed that the compound could also bind to DNA, a crucial macromolecular target. mdpi.com

Investigations into enzyme inhibition have also provided mechanistic clarity. The inhibition of NADH dehydrogenase by MPP+ analogs was studied in detail, supporting a hypothesis of two distinct binding sites on the enzyme, where occupancy of both is required for complete inhibition. nih.gov The pH dependence of this inhibition suggested the involvement of two ionized protein groups in the binding process. nih.gov For a series of anticonvulsant pyrrolidine-2,5-dione derivatives, the most probable molecular mechanism was determined to be an interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Future Research Directions and Translational Perspectives for 1 4 Chlorophenyl 2 Phenylamino Ethanone

Design and synthesis of novel derivatives with enhanced selectivity

The core structure of 1-(4-chlorophenyl)-2-(phenylamino)ethanone is ripe for derivatization to improve its potency and selectivity toward specific biological targets. A key strategy in medicinal chemistry is the synthesis of analog libraries where systematic modifications are made to a parent scaffold to probe its interactions with a biological target. nih.govmdpi.comresearchgate.net

Research on the parent compound, 1-phenyl-2-(phenylamino)ethanone, has shown its potential as an inhibitor of the mobile colistin (B93849) resistance protein (MCR-1). nih.govmdpi.com This protein confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.govnih.gov In a study that identified the racemic form of the parent compound as a potential MCR-1 inhibitor through virtual screening, researchers synthesized twenty-six derivatives to establish a structure-activity relationship and improve activity. nih.gov

The findings indicated that specific substitutions on both phenyl rings were crucial for enhanced inhibitory effects. For instance, several derivatives, including compounds 6g, 6h, 6i, 6n, 6p, 6q, and 6r , demonstrated more potent activity in cell-based assays than the original compound. nih.govnih.gov Notably, compounds 6p and 6q , when combined with colistin, were able to completely inhibit the growth of E. coli expressing the mcr-1 gene. nih.gov This highlights the success of synthetic modification in enhancing biological activity.

Future synthetic efforts focused on the this compound scaffold could explore a wide range of chemical transformations. These include:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) at different positions on both the 4-chlorophenyl and the phenylamino (B1219803) rings to optimize binding interactions. griffith.edu.au

Modification of the Amino Linker: Altering the secondary amine to amides, sulfonamides, or other functional groups to change the electronic and steric properties of the molecule.

Alterations to the Ethanone (B97240) Backbone: Replacing the ketone, modifying the alpha-carbon, or creating cyclic analogs, such as pyrrol-3-ones, can lead to entirely new classes of compounds with different biological profiles. mdpi.com

The table below summarizes the activity of selected derivatives from the MCR-1 inhibitor study, illustrating how chemical modifications impact biological function. nih.gov

Table 1: Inhibitory Activity of Selected 1-Phenyl-2-(phenylamino)ethanone Derivatives

| Compound | Modifications from Parent Scaffold | Activity Notes |

|---|---|---|

| Parent Compound (3) | 1-phenyl-2-(phenylamino)ethanone core | Identified as a potential MCR-1 inhibitor via virtual screening. nih.gov |

| 6g | Cyclohexyl group on one phenyl ring, carboxylic acid on the other. | Displayed more potent activity than the parent compound in cell-based assays. nih.gov |

| 6h | Cyclohexyl group on one phenyl ring, ester group on the other. | Showed improved activity over the parent compound. nih.gov |

| 6p | Propyl group on one phenyl ring, nitro group on the other. | One of the most potent derivatives; completely inhibited growth of MCR-1 expressing bacteria in combination with colistin. nih.gov |

| 6q | Butyl group on one phenyl ring, nitro group on the other. | Also one of the most potent derivatives with activity comparable to 6p. nih.gov |

Advanced computational approaches for predicting biological activity and drug design

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, accelerating the discovery of new drugs by providing insights into drug-target interactions. nih.govmdpi.com For a scaffold like this compound, computational methods can guide the rational design of derivatives with improved properties. nih.gov

Molecular Docking is a primary technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.govmdpi.com For example, a molecular docking study of the MCR-1 inhibitors 6p and 6q revealed that they fit well into the protein's cavity and form crucial hydrogen bonds with the amino acid residues Glu246 and Thr285. nih.gov This information is vital for designing new analogs; future designs could incorporate features that strengthen these interactions or form new ones, potentially leading to higher potency.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for derivatives of this compound, researchers can predict the activity of yet-to-be-synthesized compounds. nih.govresearchgate.net This allows for the prioritization of synthetic targets, saving time and resources by focusing on candidates with the highest predicted potency and most favorable "drug-like" properties. pharmacophorejournal.com

Other advanced computational approaches include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model can then be used to screen large virtual databases for new, structurally diverse compounds that fit the model and may possess similar activity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the role of conformational changes. nih.govmdpi.com

These in silico tools enable a more targeted and efficient approach to drug discovery, reducing the reliance on traditional high-throughput screening and allowing chemists to focus on the most promising molecular designs. nih.gov

Exploration of untapped biological targets and pathways

While the parent scaffold has been investigated as an MCR-1 inhibitor to combat antibiotic resistance, the this compound core holds potential for interacting with a variety of other biological targets. nih.govmdpi.com Many "privileged scaffolds" in medicinal chemistry are known to bind to multiple, often unrelated, protein families. nih.gov

Future research should involve screening this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications. Potential areas for exploration include:

Protein Kinases: Kinases are a major class of drug targets, particularly in oncology. nih.gov Structurally related molecules have shown activity as kinase inhibitors. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit AKT2/PKBβ, a kinase implicated in glioma. nih.gov Similarly, 2-phenylamino-pyrimidine derivatives have been developed as dual inhibitors of TRK and ALK kinases. nih.gov Given these precedents, the this compound scaffold is a strong candidate for screening against various kinase panels.

Anticancer Activity: Beyond kinase inhibition, related structures have demonstrated broader anticancer potential. Quinazolinone derivatives containing a 4-chlorophenyl group have been synthesized and evaluated for their anticancer activities against cell lines like HCT116. nih.gov The structural elements of this compound may allow it to interfere with various cancer-related pathways.

G-Protein-Coupled Receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes and represents a major target class for approved drugs. Structure-activity relationship studies on piperidine (B6355638) derivatives have identified ligands for the nociceptin (B549756) receptor, and other studies have focused on the CCR5 receptor for HIV treatment. nih.govnih.gov Screening against a panel of GPCRs could reveal unexpected activity.

Ion Channels: Pyrrolidine-2,5-dione derivatives containing a chlorophenyl moiety have been investigated as anticonvulsant agents that act on voltage-gated sodium and calcium channels. mdpi.com This suggests that the chlorophenyl group present in the title compound might be favorable for interaction with certain ion channels.

Systematic screening of a library of derivatives against diverse targets could unlock entirely new therapeutic avenues for this chemical class.

Development of this compound as a lead structure for new chemical entities in academic research

A "lead structure" in drug discovery is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to create a more potent and selective drug candidate. mdpi.com The this compound scaffold possesses several characteristics that make it an excellent lead structure for academic research and the development of new chemical entities (NCEs).

First, its synthesis is adaptable, allowing for the creation of a diverse library of analogs, as demonstrated by the various synthetic routes applied to related structures. nih.govresearchgate.netmdpi.com This synthetic accessibility enables a thorough exploration of the chemical space around the core scaffold.

Second, it has demonstrated biological activity (via its parent compound) against a high-value target in infectious disease (MCR-1), providing a solid starting point for optimization. nih.gov The potential for activity against other targets, such as kinases and ion channels, further enhances its value as a versatile lead. nih.govnih.govmdpi.com

Academic research can leverage this scaffold to:

Investigate Fundamental Biology: Develop highly selective molecular probes to study the function of specific proteins and pathways. For example, a potent and selective inhibitor derived from this scaffold could be used to elucidate the precise role of a particular kinase in cell signaling.

Address Unmet Medical Needs: Focus on developing NCEs for diseases where current treatments are inadequate, such as infections caused by antibiotic-resistant bacteria or specific types of cancer. mdpi.com

Explore New Chemical Space: Use the scaffold as a building block to create more complex molecules with novel three-dimensional shapes and properties, pushing the boundaries of medicinal chemistry. mdpi.com

The journey from a simple lead structure to an approved drug is long and complex, but the this compound scaffold provides a robust and promising foundation for such endeavors within the academic and pharmaceutical research communities. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-2-(phenylamino)ethanone?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Method A : Refluxing α-bromo-4-chloroacetophenone with aniline derivatives in dry benzene (7–10 h), followed by hot filtration and crystallization .

- Method B : Condensation of 4-chloroacetophenone with phenylamine derivatives using acetic acid as a catalyst, followed by purification via column chromatography (e.g., PE/EA = 10:1) .

- Critical parameters : Solvent choice (e.g., dry benzene minimizes side reactions) and reaction time (7–10 h for optimal yield).

Q. How is this compound characterized in academic studies?

Standard characterization includes:

- Spectroscopy : ESI-MS for molecular weight confirmation (e.g., m/z 321.0 [M+H]+ for nitro-substituted analogs) , NMR for structural elucidation of the phenylamino and chlorophenyl moieties .

- Crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.054 for related analogs) to confirm bond angles and spatial configuration .

- Chromatography : TLC/HPLC for purity validation (e.g., >99% purity by HPLC in nitro derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro/methoxy substituents) influence the biological activity of this compound?

- Antiviral activity : Substitution at the phenylamino group (e.g., 4-methoxy-3-nitro) enhances anti-HCV activity, as seen in analogs with EC₅₀ values <10 µM .

- Antimicrobial activity : Chlorine at the 4-position increases lipophilicity, improving membrane penetration (e.g., MIC = 8 µg/mL against S. aureus in chlorinated naphthalenone analogs) .

- Methodological note : Optimize substituents using Hammett σ constants to balance electronic effects and bioactivity .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

- Case study : Discrepancies in NMR shifts for nitro-substituted analogs may arise from tautomerism or solvent polarity. Use deuterated DMSO for stabilizing enolic forms .

- Data validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm ambiguous peaks .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Issue : Racemization during reflux due to prolonged heating.

- Solutions :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during condensation .

- Employ low-temperature crystallization (e.g., −20°C in ethanol) to isolate enantiomers .

Q. How does this compound interact with biological targets (e.g., HDACs or viral polymerases)?

- HDAC inhibition : The chlorophenyl group mimics natural HDAC substrates, as shown in hydroxypyrimidine derivatives (IC₅₀ = 0.2 µM) .

- Antiviral mechanism : The phenylamino group disrupts HCV NS5B polymerase binding, confirmed via molecular docking (ΔG = −9.2 kcal/mol) .

- Experimental design : Use fluorescence polarization assays to quantify target binding affinity .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for high-yield synthesis?

- DoE approach : Vary temperature (80–120°C), solvent (benzene vs. DMF), and catalyst (ZnCl₂ vs. acetic acid) to identify Pareto-optimal conditions .

- Key finding : Dry benzene at 110°C with ZnCl₂ increases yield by 20% compared to DMF .

Q. How to address poor solubility in pharmacological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.